molecular formula C17H20O2 B14677706 3-Adamantanecarboxylic acid, phenyl ester CAS No. 35856-79-2

3-Adamantanecarboxylic acid, phenyl ester

Cat. No.: B14677706
CAS No.: 35856-79-2
M. Wt: 256.34 g/mol
InChI Key: NYEFYOIDZWYVAM-UHFFFAOYSA-N
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Description

3-ADAMANTANECARBOXYLIC ACID PHENYL ESTER is an organic compound derived from adamantane, a diamondoid hydrocarbon. Adamantane and its derivatives are known for their unique structural properties, which include high thermal stability and rigidity. These characteristics make them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ADAMANTANECARBOXYLIC ACID PHENYL ESTER typically involves the esterification of 3-adamantanecarboxylic acid with phenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale esterification processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-ADAMANTANECARBOXYLIC ACID PHENYL ESTER undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-ADAMANTANECARBOXYLIC ACID PHENYL ESTER has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ADAMANTANECARBOXYLIC ACID PHENYL ESTER involves its interaction with specific molecular targets. In medicinal applications, it may interact with viral proteins or neural receptors, inhibiting their function and providing therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the derivative used .

Comparison with Similar Compounds

  • 1-Adamantanecarboxylic acid
  • 1-Adamantanecarbonyl chloride
  • 2-Adamantanol
  • 3-Hydroxyadamantane-1-carboxylic acid

Comparison: 3-ADAMANTANECARBOXYLIC ACID PHENYL ESTER is unique due to its ester functional group, which imparts different chemical reactivity and physical properties compared to its analogs. For example, while 1-adamantanecarboxylic acid is primarily used as a stabilizer in nanoparticle synthesis, the ester derivative is more versatile in organic synthesis and medicinal chemistry .

Properties

CAS No.

35856-79-2

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

phenyl adamantane-1-carboxylate

InChI

InChI=1S/C17H20O2/c18-16(19-15-4-2-1-3-5-15)17-9-12-6-13(10-17)8-14(7-12)11-17/h1-5,12-14H,6-11H2

InChI Key

NYEFYOIDZWYVAM-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)OC4=CC=CC=C4

Origin of Product

United States

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